N-(3-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions . For example, the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 3-chlorobenzoyl chloride in the presence of a base such as piperidine in ethanol can yield the desired compound . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can lead to various biological effects, such as reduced inflammation, pain relief, and anticancer activity.
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different fusion pattern of the triazole and thiadiazine rings but exhibit similar pharmacological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features and biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to variations in their chemical reactivity and biological activity.
The uniqueness of N-(3-CHLOROPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the resulting pharmacological profile, which makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H18ClN5OS |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H18ClN5OS/c24-17-12-7-13-18(14-17)25-22(30)20-19(15-8-3-1-4-9-15)28-29-21(26-27-23(29)31-20)16-10-5-2-6-11-16/h1-14,19-20,28H,(H,25,30) |
InChI Key |
LJEAZOHRZGQROK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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